![molecular formula C14H10Cl2N2O B2548655 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile CAS No. 439112-18-2](/img/structure/B2548655.png)
6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile
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Overview
Description
“6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile” likely refers to a compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2,4-Dichlorophenyl” part refers to a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with chlorine atoms attached to the 2nd and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an ethoxy group (-O-CH2-CH3), and a 2,4-dichlorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the dichlorophenyl group and the electron-donating effects of the ethoxy group. The pyridine ring might undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the dichlorophenyl group might increase the compound’s lipophilicity, while the ethoxy group might enhance its solubility in organic solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. Our compound, 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile, serves as an organoboron reagent in this process . Here’s how it works:
Fungicide Impurity
Our compound is an impurity found in the fungicide hexaconazole . Hexaconazole, a triazole-based fungicide, is widely used in agriculture to combat fungal diseases in plants. The presence of our compound in hexaconazole may impact its efficacy or safety.
Dihydropyrano [2,3-c]pyrazole Synthesis
Researchers have explored the use of 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile in the synthesis of dihydropyrano [2,3-c]pyrazoles. In this context, it acts as a starting material, participating in a four-component reaction catalyzed by NEST (a Lewis acid) . The resulting dihydropyrano [2,3-c]pyrazoles have potential biological activities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2,4-dichlorophenyl)-2-ethoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-2-19-14-9(8-17)3-6-13(18-14)11-5-4-10(15)7-12(11)16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGYBNNUHQPPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile |
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